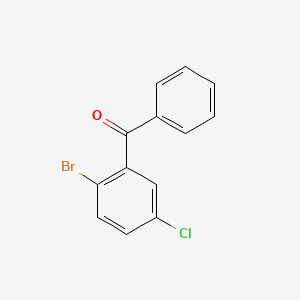

(2-Bromo-5-chlorophenyl)(phenyl)methanone

Description

(2-Bromo-5-chlorophenyl)(phenyl)methanone is a benzophenone derivative featuring a phenyl group and a substituted phenyl ring with bromine (Br) at position 2 and chlorine (Cl) at position 3. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds such as isothiochromenes and 1,3-dihydrobenzo[c]thiophenes . Its synthesis involves established protocols, including Friedel-Crafts acylation or functionalization of pre-existing aromatic precursors, as evidenced by its use in reactions with butyllithium and other organometallic reagents .

Properties

IUPAC Name |

(2-bromo-5-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCLVAZPKSCYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299244 | |

| Record name | (2-bromo-5-chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835-09-6 | |

| Record name | NSC128878 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-bromo-5-chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-chlorophenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. In this process, 2-bromo-5-chlorobenzene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

(2-Bromo-5-chlorophenyl)(phenyl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic substitution, while nucleophilic substitution may involve the use of strong bases like sodium amide (NaNH₂).

Major Products Formed:

Oxidation: 2-Bromo-5-chlorobenzoic acid

Reduction: 2-Bromo-5-chlorophenylmethanol or 2-Bromo-5-chlorophenylamine

Substitution: Various substituted benzene derivatives

Scientific Research Applications

(2-Bromo-5-chlorophenyl)(phenyl)methanone: has several applications in scientific research, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Bromo-5-chlorophenyl)(phenyl)methanone exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Influence: Electron-Withdrawing Groups (EWGs): The nitro (NO₂) group in (4-bromophenyl)(2-chloro-5-nitrophenyl)methanone significantly increases electrophilicity, making it reactive in substitution and reduction reactions . In contrast, halogens (Br, Cl) in the target compound moderate reactivity, favoring coupling reactions (e.g., Suzuki-Miyaura) . Electron-Donating Groups (EDGs): The methoxy (OMe) group in (2-bromo-5-methoxyphenyl)-(4-chlorophenyl)methanone enhances solubility in polar solvents and may stabilize intermediates via resonance .

Physicochemical Properties

- Thermal Stability: Compounds with nitro groups (e.g., C₁₃H₇BrClNO₃) may exhibit lower thermal stability due to the destabilizing effect of NO₂, whereas halogenated derivatives like the target compound are more stable .

Biological Activity

(2-Bromo-5-chlorophenyl)(phenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a phenyl ring substituted with bromine and chlorine atoms, which are known to influence its reactivity and biological activity. The presence of these halogens can enhance the lipophilicity and bioavailability of the compound, making it a valuable candidate for drug development.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cell lines, particularly those overexpressing specific enzymes involved in metabolic pathways, such as phosphoglycerate dehydrogenase (PHGDH). Inhibition of PHGDH has been associated with reduced tumor growth in preclinical models .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits proliferation in PHGDH-overexpressing cells |

The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival. The dual halogenation may enhance binding affinity to these targets, leading to increased efficacy .

Structure-Activity Relationships (SAR)

SAR studies have revealed that modifications to the phenyl ring can significantly impact the biological activity of this compound. For instance, the introduction of different substituents at various positions on the phenyl ring alters its interaction with biological targets. Specifically, halogen substitutions in the para position have been shown to enhance inhibitory activity against target enzymes involved in cancer metabolism .

Table 2: Structure-Activity Relationships

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| Para | Halogen | Increased potency |

| Ortho/Meta | Halogen | Decreased potency |

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study involving several cancer cell lines demonstrated that this compound effectively reduced cell viability in those overexpressing PHGDH. The findings suggest that this compound could be developed as a targeted therapy for specific cancer types .

- Antimicrobial Efficacy Testing : Another investigation assessed the antimicrobial properties against resistant bacterial strains. The results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics, highlighting its potential as an adjunctive treatment option.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.